N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the rings and various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar carboxamide group might make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Reactivity
Research on compounds related to N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide has focused on their synthesis and reactivity. Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further transformed it to yield various derivatives through electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Similarly, Lu, Wu, and Yoshikai (2014) described a palladium(II) catalyzed condensation of N-aryl imines with alkynylbenziodoxolone derivatives to form multisubstituted furans (Lu, Wu, & Yoshikai, 2014).
Biological Applications
The biological applications of these compounds are diverse. One study by Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria (Siddiqa et al., 2022). Chambhare et al. (2003) synthesized a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives and evaluated their antimicrobial activities, finding significant antibacterial and antimycobacterial activity (Chambhare et al., 2003).
Imaging and Detection Applications
A particularly novel application of a related compound, [11C]CPPC, was reported by Horti et al. (2019) in the field of positron emission tomography (PET) imaging. This compound is a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R) and can be used for imaging of reactive microglia and disease-associated neuroinflammation (Horti et al., 2019).
Novel Heterocyclic Compounds
Studies like those by Ergun et al. (2014) and El’chaninov and Aleksandrov (2017) have synthesized and investigated novel heterocyclic compounds like thio- and furan-fused heterocycles, providing insights into the properties and potential applications of these complex molecules (Ergun et al., 2014), (El’chaninov & Aleksandrov, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include studying its potential uses, investigating its properties in more detail, and developing new synthesis methods. It could also involve studying similar compounds to gain a better understanding of their properties and potential applications .
Properties
IUPAC Name |
N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c1-13-8-10-14(11-9-13)18-19(23)15-5-2-3-7-17(15)26-21(18)22-20(24)16-6-4-12-25-16/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPAWBYCDJXMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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